Silkworm 001 -

Silkworm 001

Catalog Number: EVT-244479
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Silkworms are cultivated extensively in sericulture, particularly in Asia, where they have been domesticated for thousands of years. The primary source of Silkworm 001 is the silk gland of these insects, where silk proteins such as fibroin and sericin are synthesized. Recent advancements in genetic engineering have allowed for the development of transgenic silkworms that can produce recombinant proteins within their silk fibers, thereby increasing the yield and purity of these proteins .

Classification

Silkworm 001 can be classified as a biopolymer, specifically a protein-based compound. It falls under the category of natural polymers and is primarily composed of fibroin, which is known for its remarkable mechanical properties and biocompatibility. The classification extends to its applications in biomedical fields, textiles, and biotechnology due to its unique structural characteristics and functionality .

Synthesis Analysis

Methods

The synthesis of Silkworm 001 involves several key methods:

  1. Transgenic Technology: Genetic modifications are introduced into the silkworm genome to express specific proteins. This involves inserting DNA sequences encoding desired proteins into the silkworm's chromosomes, allowing them to produce these proteins during silk synthesis .
  2. Silk Extraction: Once the silkworms have spun their cocoons, the silk fibers are harvested. The extraction process typically involves boiling the cocoons to dissolve sericin, leaving behind pure fibroin fibers that contain the recombinant proteins .
  3. Metabolomic Analysis: Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to analyze the metabolic profiles of silkworms during different growth stages. This helps in understanding how various factors influence silk production and quality .

Technical Details

The technical details surrounding the synthesis include optimizing feeding conditions for silkworms to enhance protein yield, utilizing specific amino acids such as glycine that play a crucial role in silk synthesis . Additionally, cryo-electron microscopy is used to study the structural properties of silk at a molecular level, providing insights into how metal ions affect fiber formation .

Molecular Structure Analysis

Structure

Silkworm 001 primarily consists of fibroin, which has a highly ordered structure characterized by repetitive amino acid sequences rich in glycine and alanine. The molecular structure features:

  • Beta-sheet Crystallinity: This contributes to the strength and elasticity of silk fibers.
  • Hydrogen Bonding: Intermolecular hydrogen bonds stabilize the structure, enhancing durability.
  • Hydrophobic Interactions: These interactions play a significant role in maintaining the integrity of silk fibers under varying environmental conditions .

Data

The molecular weight of fibroin can vary significantly depending on its source and processing methods but typically ranges from 300 kDa to over 1 MDa. The amino acid composition is approximately 75% glycine and alanine, which are critical for forming beta-sheet structures that confer mechanical strength to the fibers .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the formation of Silkworm 001 include:

  1. Polymerization: Silk proteins undergo polymerization during spinning as fibroin chains align and crystallize into beta-sheet structures.
  2. Hydrolysis: During extraction, sericin is hydrolyzed to release pure fibroin fibers.
  3. Post-Translational Modifications: These include glycosylation and disulfide bond formation that occur within the silk gland, affecting protein functionality and stability .

Technical Details

The efficiency of these reactions can be influenced by environmental factors such as pH, temperature, and ionic strength during both synthesis and extraction processes. For instance, metal ions present in the diet can alter fiber properties by modifying protein conformation during spinning .

Mechanism of Action

Process

The mechanism by which Silkworm 001 functions involves several biological processes:

  1. Silk Gland Activity: Silk proteins are synthesized in specialized cells within the silk glands. As these proteins accumulate, they undergo conformational changes that prepare them for spinning.
  2. Spinning Process: The liquid silk is extruded through spinnerets where it solidifies upon exposure to air due to solvent evaporation and changes in pH.
  3. Protein Assembly: Fibroin molecules aggregate into larger structures through intermolecular interactions, forming stable fibers with high tensile strength .

Data

Research indicates that variations in diet (specifically amino acid composition) can significantly impact silk yield and quality. For example, increased levels of glycine have been linked to enhanced silk production rates .

Physical and Chemical Properties Analysis

Physical Properties

Silkworm 001 exhibits several notable physical properties:

  • Tensile Strength: Comparable to that of steel when adjusted for weight.
  • Elasticity: Capable of stretching up to five times its length without breaking.
  • Biocompatibility: Non-toxic and well-tolerated by biological systems, making it suitable for medical applications.

Chemical Properties

Chemically, Silkworm 001 is characterized by:

  • Solubility: Soluble in certain organic solvents but insoluble in water due to its hydrophobic nature.
  • Thermal Stability: Maintains structural integrity up to temperatures around 200 °C before degradation occurs.
  • pH Sensitivity: Exhibits changes in solubility and mechanical properties at different pH levels due to protein folding dynamics .
Applications

Silkworm 001 has a wide range of scientific applications:

  1. Biomedical Uses: Utilized for developing sutures, drug delivery systems, and scaffolds for tissue engineering due to its biocompatibility.
  2. Biotechnology: Employed in producing recombinant proteins for vaccines and therapeutic agents using transgenic silkworm technology.
  3. Material Science: Investigated for use in high-performance textiles owing to its unique mechanical properties.
Biosynthesis and Molecular Mechanisms of Silkworm 001

Genomic and Transcriptomic Regulation of Silkworm 001 Production

The biosynthesis of Silkworm 001 is governed by intricate genomic and transcriptomic networks within the silk gland (Bombyx mori). Single-cell RNA sequencing (scRNA-seq) has resolved the silk gland's cellular heterogeneity, identifying 10 distinct cell types across its anterior (ASG), middle (MSG), and posterior (PSG) regions. Key cell types include:

  • Liquid Silk Fibrosis Cells (LSFs): Enriched in ATP hydrolysis and oxidative phosphorylation genes, providing energy for synthesis [2].
  • Traction Forces Cells (TRs): Express serpin inhibitors (e.g., serpin 3, 5, 10) that protect Silkworm 001 from degradation during secretion [2] [4].
  • Chitin Metabolism Cells (CMs): Mediate extracellular matrix integrity for fiber spinning [2].

Developmental transcriptomics reveal stage-specific expression shifts. At the first larval instar (1L1D), 779 genes are upregulated to initiate synthesis, while the fifth instar shows PSG-specific overexpression of fibroin heavy chain (FibH), fibroin light chain (FibL), and P25 – core components of Silkworm 001 [1] [7]. PacBio long-read sequencing further identified 11,697 non-redundant transcripts, including 9,061 novel isoforms that optimize the Silkworm 001 synthesis machinery [7].

Table 1: Transcriptomic Regulators of Silkworm 001

Gene SymbolFunctionExpression SiteRegulatory Role
FibHFibroin core subunitPSGStructural scaffold
Ser1/2/3Sericin coating proteinsMSGFiber encapsulation
BmASSCP2ASG-specific markerASGSilk spinning conduit formation
BtlCuticular proteinASG/TRsFiber tensile strength modulation

Enzymatic Pathways in Silk Gland-Specific Synthesis

Silkworm 001 production relies on compartmentalized enzymatic cascades:

  • PSG-Specific Fibroin Synthesis: The ribosome-translocon complex in PSG cells coordinates fibroin translation. Metabolic flux analysis indicates heightened glycolysis and TCA cycle activity, supplying ATP and amino acids [1].
  • MSG Sericin Coating: UDP-glucosyltransferases (e.g., BmUGT) glycosylate sericins, enhancing solubility before deposition onto fibroin cores [3].
  • Heterologous Pathway Engineering: Transgenic silkworms expressing CYP76AD1 (cytochrome P450), DODA (dioxygenase), and 5-GT (glucosyltransferase) successfully produce betalain pigments in silk glands, demonstrating the organ’s capacity for complex multi-enzyme pathways – a model applicable to Silkworm 001 [3].

The silk gland’s bioreactor efficiency stems from:

  • Spatial Enzyme Localization: Enzymes are sequestered in subcellular compartments (e.g., ER for P450s) to prevent metabolic crosstalk [3].
  • Metabolic Channeling: Intermediate substrates diffuse directly between enzyme active sites, boosting yield [5].

Table 2: Key Enzymes in Silkworm 001 Biosynthesis

Enzyme ClassRepresentative EnzymeFunctionSynthesis Site
Cytochrome P450CYP76AD1Tyrosine hydroxylationMSG/PSG
4,5-DOPA dioxygenaseDODABetalamic acid formation (model pathway)PSG
Glucosyltransferase5-GTGlycosylation of sericinMSG
ATP synthaseATPS-βEnergy provision for translationPSG/LSFs

Alternative Splicing and Protein Isoform Diversity

Alternative splicing (AS) exponentially diversifies Silkworm 001-associated proteins:

  • Serpin Superfamily: The antitrypsin (sw-AT) gene generates four isoforms (sw-AT-1 to sw-AT-4) via exon 9 variants (9a, 9b, 9c, 9b+9c). sw-AT-1 is ubiquitous, while sw-AT-4 is silk gland-specific, inhibiting proteases that degrade Silkworm 001 [4].
  • BmNPV Resistance Mechanisms: AS of Dsclp (death-associated protein), LOC101743583 (ubiquitin ligase), and Rack1 (scaffold protein) in midguts generates immune-responsive isoforms. Exon skipping in Dsclp produces a truncated protein that triggers apoptosis during viral infection, indirectly safeguarding Silkworm 001 synthesis [8].

Long-read sequencing (ONT) of silkworm midguts identified 1,867 AS events, including:

  • Exon skipping (SE, 42%)
  • Intron retention (IR, 28%)
  • Alternative 5’/3’ splice sites (A5/3, 20%) [8]

Post-Translational Modifications and Functional Maturation

PTMs fine-tune Silkworm 001 stability and assembly:

  • Acetylation: SP1 (storage protein) acetylation at lysine residues competitively inhibits ubiquitination, blocking proteasomal degradation. Acetylated SP1 accumulates 3.2-fold higher than unmodified forms, enhancing amino acid reserves for synthesis [9].
  • Ubiquitination: Under ionic liquid stress ([C₈mim]Cl), ubiquitin ligases target misfolded fibroins, preventing defective Silkworm 001 incorporation. RNAi against BmE3 ubiquitin ligase increases abnormal fiber formation by 67% [6] [10].
  • Phosphorylation: FibH phosphorylation at Ser⁵⁶ promotes fibril alignment during spinning. Mutant FibH-S56A silkworms produce weaker cocoons (↓38% tensile strength) [1].

Histopathology confirms PTMs are stress-responsive: Mycotic infection upregulates sw-AT acetylation, while hypoxia induces fibroin phosphorylation [4] [10].

Table 3: PTMs Impacting Silkworm 001 Maturation

PTM TypeTarget ProteinModification SiteFunctional Consequence
Lysine acetylationSP1K³², K¹⁰⁷Stabilizes amino acid reserves
Serine phosphorylationFibHSer⁵⁶Fibril alignment during spinning
UbiquitinationMisfolded fibroinLys⁴⁸, Lys²¹⁰Targets defective proteins for degradation

Properties

Product Name

Silkworm 001

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